Hexadecyl isocyanate

Description

Properties

IUPAC Name |

1-isocyanatohexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLXBRUGMACJLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062081 | |

| Record name | Hexadecane, 1-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1943-84-6 | |

| Record name | Hexadecyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1943-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecane, 1-isocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecane, 1-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecane, 1-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Hexadecyl Isocyanate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyl isocyanate (CAS No. 1943-84-6) is a long-chain aliphatic isocyanate that holds significant interest in various fields of chemical synthesis and materials science. Its unique bifunctional nature, combining a reactive isocyanate group with a long, hydrophobic hexadecyl chain, makes it a valuable intermediate for the synthesis of a wide range of organic molecules, including surfactants, coatings, and polymers. In the context of drug development, its ability to react with various nucleophiles allows for the covalent modification of biomolecules and the synthesis of novel drug delivery systems. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of hexadecyl isocyanate, along with representative experimental protocols and visualizations to aid researchers in their scientific endeavors.

Chemical Properties and Structure

Hexadecyl isocyanate is a colorless to pale yellow liquid with a characteristic odor. Its physical and chemical properties are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₃NO | [1] |

| Molecular Weight | 267.45 g/mol | [1] |

| Density | 0.861 g/mL at 25 °C | [2][3] |

| Boiling Point | 186-188 °C at 14 mmHg | [2][3] |

| Refractive Index (n²⁰/D) | 1.448 | [2][3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

Structural Information

| Identifier | Value | Reference |

| SMILES | CCCCCCCCCCCCCCCCN=C=O | [1][3] |

| InChI | InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19/h2-16H2,1H3 | [1][3] |

| InChIKey | GFLXBRUGMACJLQ-UHFFFAOYSA-N | [1][3] |

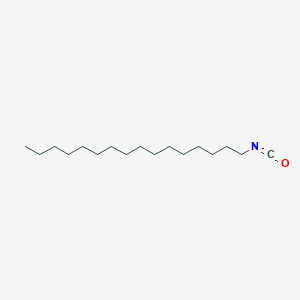

The structure of hexadecyl isocyanate consists of a sixteen-carbon alkyl chain (hexadecyl group) attached to a highly reactive isocyanate (-N=C=O) functional group. The long alkyl chain imparts significant hydrophobicity to the molecule, while the isocyanate group serves as a potent electrophile.

Reactivity

The isocyanate group is characterized by its high reactivity towards nucleophiles. The carbon atom of the N=C=O group is electron-deficient and readily attacked by molecules containing active hydrogen atoms, such as alcohols, amines, and water.

Reaction with Alcohols

Hexadecyl isocyanate reacts with alcohols to form carbamates (urethanes). This reaction is fundamental to the production of polyurethanes when diols or polyols are used.

Reaction with Amines

The reaction of hexadecyl isocyanate with primary or secondary amines yields substituted ureas. This reaction is typically faster than the reaction with alcohols.

Reaction with Water

Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide. The resulting amine can then react with another molecule of isocyanate to form a urea.

Experimental Protocols

The following are representative protocols for the synthesis and purification of long-chain isocyanates like hexadecyl isocyanate. These are general methods and may require optimization for specific applications.

Synthesis via Phosgenation of Hexadecylamine (Representative Protocol)

Disclaimer: This protocol involves the use of phosgene, a highly toxic gas. All work must be performed in a well-ventilated fume hood with appropriate safety precautions and by personnel trained in handling hazardous chemicals.

-

Reaction Setup: A solution of hexadecylamine in an inert solvent (e.g., toluene) is prepared in a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a scrubbing system for unreacted phosgene and HCl.

-

Phosgenation: Phosgene gas is bubbled through the stirred solution at a controlled rate. The reaction is typically carried out at elevated temperatures. The progress of the reaction can be monitored by the disappearance of the amine starting material (e.g., by TLC or GC).

-

Work-up: Upon completion, excess phosgene and HCl are removed by purging the reaction mixture with an inert gas (e.g., nitrogen).

-

Purification: The solvent is removed under reduced pressure. The crude hexadecyl isocyanate is then purified by vacuum distillation.

Synthesis via Curtius Rearrangement of Heptadecanoyl Azide (Representative Protocol)

-

Formation of Acyl Chloride: Heptadecanoic acid is converted to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.

-

Formation of Acyl Azide: The heptadecanoyl chloride is then reacted with an azide source, such as sodium azide, in an appropriate solvent (e.g., acetone/water) to form heptadecanoyl azide.

-

Curtius Rearrangement: The heptadecanoyl azide is carefully heated in an inert solvent (e.g., toluene). The azide undergoes rearrangement with the loss of nitrogen gas to form hexadecyl isocyanate.

-

Purification: The solvent is removed under reduced pressure, and the resulting hexadecyl isocyanate is purified by vacuum distillation.

Purification by Vacuum Distillation

Crude hexadecyl isocyanate can be purified by fractional distillation under reduced pressure. The boiling point of 186-188 °C at 14 mmHg can be used as a reference. Care must be taken to avoid excessive heating, which can lead to polymerization of the isocyanate.

Visualizations

Synthesis of Hexadecyl Isocyanate

Caption: General synthesis routes for hexadecyl isocyanate.

Reactions of Hexadecyl Isocyanate

Caption: Common reactions of hexadecyl isocyanate with nucleophiles.

Safety and Handling

Hexadecyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction.[3] Inhalation may cause allergy or asthma symptoms or breathing difficulties and respiratory irritation.[3]

Personal Protective Equipment (PPE):

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge.

-

Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber, nitrile rubber).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: Wear a chemical-resistant apron or full-body suit.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from moisture, as it reacts with water.

-

Avoid contact with strong oxidizing agents, strong acids, strong bases, alcohols, and amines.

Conclusion

References

An In-depth Technical Guide to the Synthesis of n-Hexadecyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathways for producing n-hexadecyl isocyanate, a long-chain aliphatic isocyanate. The information presented is intended for a technical audience and details the core methodologies, including reaction conditions, reagents, and purification techniques.

Introduction

n-Hexadecyl isocyanate (also known as cetyl isocyanate) is a linear alkyl isocyanate with the chemical formula CH₃(CH₂)₁₅NCO.[1] Its long C16 alkyl chain imparts significant hydrophobicity, making it a valuable intermediate in the synthesis of various organic molecules, including surfactants, coatings, and specialized polymers. In the context of drug development, long-chain alkyl isocyanates can be utilized to introduce lipophilic moieties to parent molecules, potentially influencing their pharmacokinetic properties. Isocyanates are highly reactive electrophiles that readily form stable covalent bonds with nucleophiles such as amines, alcohols, and thiols, a characteristic leveraged in bioconjugation and the synthesis of ureas, carbamates, and thiocarbamates.[2]

This document details the two most prevalent methods for the synthesis of n-hexadecyl isocyanate: the Curtius rearrangement of hexadecanoyl azide and the phosgenation of hexadecylamine. Additionally, a safer laboratory-scale alternative to phosgenation using triphosgene is described.

Synthesis Pathways

Curtius Rearrangement

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates via an acyl azide intermediate.[3][4] This thermal decomposition proceeds with the loss of nitrogen gas and retention of configuration at the migrating alkyl group.[5] The overall pathway starting from hexadecanoic acid is depicted below.

This method avoids the use of highly toxic phosgene and is well-suited for laboratory-scale synthesis. The isocyanate can be isolated or trapped in situ with a nucleophile to form the corresponding derivative.[5]

Phosgenation of Hexadecylamine

The reaction of a primary amine with phosgene (COCl₂) is the most common industrial method for producing isocyanates.[6] The process typically involves a two-stage reaction: a "cold phosgenation" to form a carbamoyl chloride and an amine hydrochloride intermediate, followed by a "hot phosgenation" to convert these intermediates to the isocyanate.[6]

References

- 1. 十六烷基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. Curtius Rearrangement [organic-chemistry.org]

- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]

In-Depth Technical Guide to Hexadecyl Isocyanate: Properties, Applications, and Experimental Protocols for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of hexadecyl isocyanate, a long-chain aliphatic isocyanate, for researchers, scientists, and drug development professionals. This document details its molecular characteristics, applications in advanced drug delivery systems, and specific experimental protocols for its use in the synthesis of novel therapeutic nanoparticles.

Core Molecular and Physical Properties

Hexadecyl isocyanate is an organic compound characterized by a 16-carbon alkyl chain attached to a highly reactive isocyanate functional group. This structure imparts a unique combination of hydrophobicity and reactivity, making it a valuable reagent in various chemical syntheses.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₃NO | [1] |

| Molecular Weight | 267.45 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Density | 0.861 g/mL at 25 °C | [2] |

| Boiling Point | 186-188 °C at 14 mmHg | [2] |

| Refractive Index | n20/D 1.448 | [2] |

| CAS Number | 1943-84-6 | [1] |

Applications in Drug Development and Biomedical Engineering

The unique properties of hexadecyl isocyanate make it a versatile tool in the development of advanced therapeutic systems. Its long alkyl chain can enhance the lipophilicity of drug molecules, potentially improving their cellular uptake and pharmacokinetic profiles. The reactive isocyanate group allows for covalent conjugation to various biomaterials and drug molecules.

Drug Delivery Nanoparticles: Hexadecyl isocyanate is utilized in the synthesis of platinum(IV) prodrug nanoparticles.[3][4] These nanoparticles are designed for targeted cancer therapy, demonstrating enhanced chemotherapeutic efficacy.[3] The hexadecyl chains can form the hydrophobic core of nanoparticles, encapsulating lipophilic drugs and facilitating their transport in aqueous environments.

Polyurethane-based Biomaterials: Isocyanates are fundamental building blocks for polyurethanes, a class of polymers with wide-ranging applications in the biomedical field due to their biocompatibility and tunable mechanical properties.[4][5] While specific data on polyurethanes synthesized with hexadecyl isocyanate is limited, the choice of isocyanate structure is known to significantly influence the final properties of the polymer, including its thermal and mechanical characteristics, as well as its self-healing capabilities.[5][6] Polyurethane scaffolds are extensively researched for tissue engineering applications, such as cartilage and bone regeneration, due to their porous structure that can support cell attachment and growth.[7][8][9]

Surface Modification: The isocyanate group readily reacts with nucleophilic groups such as amines and hydroxyls present on the surface of biomaterials. This reactivity allows for the surface functionalization of materials like PLGA nanoparticles and liposomes to improve their stability, biocompatibility, and drug-targeting capabilities.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of a cisplatin(IV) prodrug incorporating hexadecyl isocyanate, adapted from the work of Ding et al.[3][4]

Synthesis of Cisplatin(IV) Prodrug with Hexadecyl Isocyanate (CisPt(IV))

Materials:

-

Cisplatin(IV)-OH

-

Hexadecyl isocyanate

-

Anhydrous Dimethylformamide (DMF)

-

Acetone

-

Diethyl ether

Procedure:

-

Suspend 400 mg (1.2 mmol) of Cisplatin(IV)-OH in 5 mL of anhydrous DMF.

-

Add 0.744 mL (2.4 mmol) of hexadecyl isocyanate to the suspension.

-

Heat the reaction mixture to 110 °C with continuous stirring until a clear yellow solution is formed.

-

Pour the resulting solution into ice water to precipitate the crude product.

-

Wash the crude product multiple times with acetone and diethyl ether.

-

Dry the final product under vacuum to obtain CisPt(IV) as a light yellow solid. The reported yield is 28%.[4]

Characterization:

The synthesized product can be characterized using various analytical techniques:

-

¹H NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight.[4]

-

Infrared Spectroscopy (IR): To identify the characteristic functional groups.[4]

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES): For quantitative analysis of the platinum content.[4]

-

Transmission Electron Microscopy (TEM): To observe the morphology and size of the resulting nanoparticles.[4]

-

Dynamic Light Scattering (DLS): To measure the size distribution and zeta potential of the nanoparticles in solution.

Visualizing Chemical Reactions and Workflows

The following diagrams, generated using the DOT language, illustrate key chemical reactions and a general experimental workflow relevant to the application of hexadecyl isocyanate.

References

- 1. Enhancing the chemotherapeutic efficacy of platinum prodrug nanoparticles and inhibiting cancer metastasis by targeting iron homeostasis - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. In situ oxidative polymerization of platinum(iv) prodrugs in pore-confined spaces of CaCO3 nanoparticles for cancer chemoimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Hexadecyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of hexadecyl isocyanate, including its boiling point and density. Detailed experimental protocols for the determination of these properties are outlined, and logical diagrams illustrating its synthesis and reactivity are provided to support researchers in its application.

Core Physical Properties of Hexadecyl Isocyanate

Hexadecyl isocyanate is a long-chain aliphatic isocyanate, appearing as a colorless to pale yellow liquid, recognized for its utility in various chemical syntheses.[1] Its significant hydrophobic character, imparted by the hexadecyl chain, makes it a valuable reagent in the production of polyurethanes and other polymers.[1]

Quantitative Data Summary

The physical properties of hexadecyl isocyanate are summarized in the table below for quick reference.

| Physical Property | Value | Conditions |

| Boiling Point | 186-188 °C | at 14 mmHg |

| Density | 0.861 g/mL | at 25 °C |

Data sourced from various chemical suppliers and databases.[2][3]

Experimental Protocols

Accurate determination of physical properties is critical for the successful design and implementation of chemical processes. The following sections detail standard laboratory protocols for measuring the boiling point at reduced pressure and the density of liquids like hexadecyl isocyanate.

Boiling Point Determination at Reduced Pressure

Given that hexadecyl isocyanate has a high boiling point at atmospheric pressure, determination under reduced pressure is necessary to prevent decomposition.

Methodology: Micro-Boiling Point Determination

This method is suitable for small sample volumes.[4]

-

Sample Preparation: A small volume (a few milliliters) of hexadecyl isocyanate is placed into a test tube.

-

Apparatus Setup:

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

A thermometer is positioned so that the bulb is level with the bottom of the inverted capillary tube.

-

The test tube is connected to a vacuum source with a manometer to monitor the pressure.

-

-

Heating and Observation:

-

The sample is heated gently. As the temperature increases, a stream of bubbles will emerge from the open end of the capillary tube.[5]

-

Heating is carefully controlled until a continuous and rapid stream of bubbles is observed.

-

-

Boiling Point Reading:

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid begins to be drawn back into the capillary tube.[5] This temperature and the corresponding pressure from the manometer are recorded.

-

Density Determination

The density of a liquid can be determined using several methods. The choice of method may depend on the required accuracy and available equipment.

Methodology 1: Pycnometer Method

This is a highly accurate method for determining the density of liquids.[6][7]

-

Calibration:

-

A clean, dry pycnometer (a glass flask with a specific volume) is weighed accurately.

-

It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the excess liquid is removed.

-

The filled pycnometer is weighed again to determine the mass of the reference liquid. The exact volume of the pycnometer is then calculated.

-

-

Sample Measurement:

-

The pycnometer is emptied, cleaned, and thoroughly dried.

-

It is then filled with hexadecyl isocyanate at the same temperature as the calibration.

-

The filled pycnometer is weighed.

-

-

Calculation: The density of the hexadecyl isocyanate is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Methodology 2: Hydrometer Method

This method provides a direct and rapid measurement of density.[8][9]

-

Sample Preparation: A sufficient amount of hexadecyl isocyanate is placed in a graduated cylinder or a similar container.

-

Measurement:

Logical and Workflow Diagrams

To further aid in the understanding of hexadecyl isocyanate's chemical context, the following diagrams illustrate a general synthesis pathway and a common reaction mechanism.

References

- 1. CAS 1943-84-6: Hexadecyl isocyanate | CymitQuimica [cymitquimica.com]

- 2. HEXADECYL ISOCYANATE | 1943-84-6 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. knowledge.reagecon.com [knowledge.reagecon.com]

- 7. matestlabs.com [matestlabs.com]

- 8. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

Navigating the Solubility of Hexadecyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of hexadecyl isocyanate in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting the solubility based on the compound's chemical properties and provides a detailed experimental protocol for its quantitative determination.

Predicted Solubility Profile of Hexadecyl Isocyanate

The solubility of a compound is primarily governed by the principle of "like dissolves like." Hexadecyl isocyanate (C₁₇H₃₃NO) possesses a long, nonpolar hexadecyl (C16) alkyl chain and a highly reactive, polar isocyanate (-N=C=O) functional group. This dual nature dictates its solubility behavior.

The long aliphatic chain makes the molecule predominantly nonpolar, suggesting good solubility in nonpolar and weakly polar aprotic solvents. The polar isocyanate group can engage in dipole-dipole interactions, which might suggest some solubility in polar solvents. However, the isocyanate group readily reacts with protic solvents (those containing active hydrogen atoms, such as water and alcohols) to form urethanes or unstable carbamic acids.[1][2] This reactivity is a critical consideration and often precludes stable dissolution in such solvents.

Based on these principles, the predicted qualitative solubility of hexadecyl isocyanate in a range of common laboratory solvents is summarized in the table below.

| Solvent Category | Common Examples | Predicted Qualitative Solubility of Hexadecyl Isocyanate | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Cyclohexane | High | The long nonpolar alkyl chain is highly compatible with nonpolar solvents. |

| Weakly Polar Aprotic | Diethyl Ether, Dichloromethane (DCM) | High | These solvents can solvate both the nonpolar chain and, to some extent, the polar isocyanate group without reacting. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents are expected to be good solvents due to their ability to solvate the polar isocyanate group without reacting. |

| Polar Aprotic (Amide) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High (with caution) | While likely to be good solvents, some polar aprotic solvents like DMF and DMSO can catalyze reactions of isocyanates.[3] |

| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Reactive (Leads to urethane formation) | The hydroxyl group of the alcohol will react with the isocyanate group.[1] |

| Polar Protic (Water) | Water | Reactive and Very Low Solubility | The long hydrophobic chain leads to very low miscibility. Furthermore, the isocyanate group reacts with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide.[1][4] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a robust experimental protocol is required. The following method describes the use of High-Performance Liquid Chromatography (HPLC) for the quantification of hexadecyl isocyanate in a solvent of interest. This method is adapted from established protocols for solubility determination of organic compounds.[5][6][7][8][9]

Objective: To determine the equilibrium solubility of hexadecyl isocyanate in a selected aprotic solvent at a specific temperature.

Materials:

-

Hexadecyl isocyanate (high purity)

-

Selected aprotic solvent (HPLC grade)

-

Vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

-

Appropriate HPLC column (e.g., C18)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of hexadecyl isocyanate in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of at least five standard solutions of decreasing concentrations through serial dilution.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration and determine the linear regression equation and correlation coefficient (R²).

-

-

Sample Preparation (Saturated Solution):

-

Add an excess amount of hexadecyl isocyanate to a vial containing a known volume of the selected solvent. "Excess" means that undissolved solid should be visible.

-

Seal the vial tightly.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Analysis:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

If necessary, dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the prepared sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Using the peak area of the sample and the linear regression equation from the calibration curve, calculate the concentration of hexadecyl isocyanate in the diluted sample.

-

Account for any dilution to determine the concentration in the original saturated solution. This value represents the solubility of hexadecyl isocyanate in the chosen solvent at the specified temperature.

-

Visualizing the Workflow

The following diagrams illustrate the logical and experimental workflows for assessing the solubility of hexadecyl isocyanate.

Caption: Logical workflow for predicting the solubility of hexadecyl isocyanate.

Caption: Experimental workflow for quantitative solubility determination.

References

- 1. doxuchem.com [doxuchem.com]

- 2. benchchem.com [benchchem.com]

- 3. cris.huji.ac.il [cris.huji.ac.il]

- 4. pcimag.com [pcimag.com]

- 5. pharmaguru.co [pharmaguru.co]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. sciforum.net [sciforum.net]

- 9. improvedpharma.com [improvedpharma.com]

The Isocyanate Functional Group: A Cornerstone of Reactivity with Nucleophiles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isocyanate functional group (-N=C=O) stands as a cornerstone in organic chemistry, renowned for its high electrophilicity and versatile reactivity towards a broad spectrum of nucleophiles. This reactivity profile has cemented its importance in a myriad of applications, from the synthesis of polyurethane polymers to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core principles governing the reactivity of isocyanates with key nucleophiles, offering insights into reaction mechanisms, kinetics, and experimental methodologies for their study.

The Electronic Structure and Electrophilicity of Isocyanates

The remarkable reactivity of the isocyanate group is a direct consequence of its electronic structure. The central carbon atom is bonded to two highly electronegative atoms, nitrogen and oxygen, resulting in a significant electron deficiency. This makes the carbon atom a prime target for nucleophilic attack. Resonance structures illustrate the delocalization of electron density, further emphasizing the electrophilic character of the isocyanate carbon. Electron-withdrawing substituents on the R group attached to the nitrogen atom enhance this electrophilicity and increase the reaction rate, while electron-donating groups have the opposite effect[1][2].

Reactions with Nucleophiles: Mechanisms and Kinetics

Isocyanates readily react with compounds containing active hydrogen atoms, such as alcohols, amines, water, and thiols. The general mechanism involves the nucleophilic attack on the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom.

Reaction with Alcohols: The Formation of Urethanes

The reaction of an isocyanate with an alcohol yields a urethane (also known as a carbamate). This reaction is of immense industrial importance, forming the basis for polyurethane chemistry[1].

Mechanism: The reaction can proceed through several mechanisms depending on the conditions. In the absence of a catalyst, the reaction is believed to involve the formation of a complex between the alcohol and the isocyanate, followed by an intramolecular proton transfer. The reaction can be catalyzed by both acids and bases. Tertiary amines and organometallic compounds, such as dibutyltin dilaurate, are particularly effective catalysts[3][4]. Zirconium chelates have also been investigated as selective catalysts for the isocyanate-hydroxyl reaction over the isocyanate-water reaction[3].

Kinetics: The uncatalyzed reaction is typically second-order, being first-order in both isocyanate and alcohol concentration[5]. The reactivity of alcohols follows the order: primary > secondary > tertiary, primarily due to steric hindrance[1]. The activation energies for the reactions of aryl isocyanates with alcohols are generally in the range of 17–54 kJ/mol[6].

Reaction with Amines: The Formation of Ureas

The reaction between an isocyanate and an amine is exceptionally rapid and results in the formation of a substituted urea. This reaction is significantly faster than the reaction with alcohols and typically does not require a catalyst[1][7].

Mechanism: The mechanism is a straightforward nucleophilic addition of the amine to the isocyanate. The high nucleophilicity of the amine nitrogen leads to a very fast reaction rate.

Kinetics: The reaction is generally very fast, with the reactivity of amines following the order: aliphatic amines > aromatic amines[1]. The reaction of primary aliphatic amines with aromatic isocyanates can have half-lives on the order of milliseconds[8].

Reaction with Water: A Route to Amines and Ureas

The reaction of isocyanates with water is a critical process, particularly in the production of polyurethane foams where the in-situ generation of carbon dioxide acts as a blowing agent[1][7].

Mechanism: The initial reaction of an isocyanate with water forms an unstable carbamic acid intermediate. This intermediate then readily decomposes to yield a primary amine and carbon dioxide[9][10]. The newly formed amine can then react with another isocyanate molecule to form a stable urea linkage[9][10].

Kinetics: The overall reaction rate is influenced by the rates of both the initial isocyanate-water reaction and the subsequent isocyanate-amine reaction. The reaction can be catalyzed by various compounds, including tertiary amines and metal catalysts[3].

Reaction with Thiols: The Formation of Thiocarbamates

Isocyanates react with thiols to form thiocarbamates (or thiourethanes). This reaction is generally slower than the reaction with amines or alcohols and often requires a catalyst[11][12].

Mechanism: The reaction proceeds via nucleophilic attack of the sulfur atom of the thiol on the isocyanate carbon. The reaction is often catalyzed by tertiary amines[11][12].

Kinetics: In the presence of a tertiary amine catalyst, the reaction is typically first-order with respect to the isocyanate, thiol, and catalyst concentrations[11][12].

Quantitative Reactivity Data

The relative reactivity of various nucleophiles with isocyanates is a crucial consideration in chemical synthesis and material science. The following table summarizes the general reactivity trend and provides a qualitative comparison.

| Nucleophile | Product | Relative Reactivity | Catalyst Requirement |

| Primary Aliphatic Amine | Urea | Very High | Not typically required |

| Primary Aromatic Amine | Urea | High | Not typically required |

| Primary Alcohol | Urethane | Moderate | Often required |

| Water | Amine (transient) -> Urea | Moderate | Often required |

| Secondary Alcohol | Urethane | Low | Required |

| Thiol | Thiocarbamate | Low | Required |

| Tertiary Alcohol | Urethane | Very Low | Required |

Table 1: Relative Reactivity of Nucleophiles with Isocyanates.

Experimental Protocols

The study of isocyanate reactions often involves monitoring the disappearance of the isocyanate group or the appearance of the product over time. The following are representative experimental protocols for key reactions.

Protocol for Monitoring Isocyanate-Alcohol Reaction by in-situ FT-IR Spectroscopy

This protocol allows for the real-time monitoring of the urethane formation.

Materials:

-

Isocyanate (e.g., Phenyl Isocyanate)

-

Alcohol (e.g., 1-Butanol)

-

Anhydrous solvent (e.g., Toluene)

-

Catalyst (e.g., Dibutyltin dilaurate)

-

FT-IR spectrometer with a heated, liquid-sealed transmission cell

Procedure:

-

Prepare stock solutions of the isocyanate, alcohol, and catalyst in the anhydrous solvent.

-

Preheat the FT-IR cell to the desired reaction temperature.

-

Inject a known volume of the alcohol solution into the cell and record a background spectrum.

-

Initiate the reaction by injecting a known volume of the isocyanate solution (and catalyst solution, if used) into the cell.

-

Immediately begin acquiring FT-IR spectra at regular time intervals.

-

Monitor the decrease in the isocyanate peak intensity (around 2275-2250 cm⁻¹) and the increase in the urethane carbonyl peak intensity (around 1740-1700 cm⁻¹) over time.

-

Use the Beer-Lambert law to calculate the concentration of the isocyanate at each time point and determine the reaction kinetics.

Protocol for Determining Isocyanate Content by Titration (ASTM D2572)

This method is used to determine the concentration of unreacted isocyanate groups in a sample.

Materials:

-

Sample containing isocyanate

-

Standardized solution of di-n-butylamine in a suitable solvent (e.g., toluene)

-

Standardized solution of hydrochloric acid (HCl)

-

Bromophenol blue indicator

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

Accurately weigh a sample containing the isocyanate into a dry Erlenmeyer flask.

-

Add a known excess of the standardized di-n-butylamine solution to the flask. The amine will react with the isocyanate.

-

Allow the reaction to proceed for a specified time (e.g., 15 minutes) to ensure complete reaction.

-

Add a few drops of the bromophenol blue indicator to the solution.

-

Titrate the excess di-n-butylamine with the standardized HCl solution until the indicator changes color from blue to yellow.

-

Perform a blank titration using the same amount of di-n-butylamine solution without the isocyanate sample.

-

Calculate the percentage of NCO groups in the sample using the difference in the titration volumes of the blank and the sample.

Visualizing Reaction Mechanisms and Workflows

Graphical representations are invaluable for understanding the complex relationships in chemical reactions and experimental procedures.

Caption: General reaction pathways of isocyanates with various nucleophiles.

Caption: Experimental workflow for kinetic analysis using in-situ FT-IR.

Conclusion

The isocyanate functional group's inherent reactivity with nucleophiles provides a powerful tool for synthetic chemists and material scientists. A thorough understanding of the underlying reaction mechanisms, kinetics, and influential factors is paramount for controlling the outcomes of these reactions and for designing novel molecules and materials. The experimental protocols and visualizations provided in this guide offer a foundational framework for researchers and professionals engaged in the study and application of isocyanate chemistry. As research continues to uncover more selective and efficient catalytic systems, the scope of isocyanate chemistry in drug development and advanced materials is poised for significant expansion.

References

- 1. poliuretanos.net [poliuretanos.net]

- 2. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wernerblank.com [wernerblank.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pcimag.com [pcimag.com]

- 8. experts.umn.edu [experts.umn.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Isocyanate - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

Hexadecyl isocyanate safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling protocols, and emergency procedures for hexadecyl isocyanate (CAS No: 1943-84-6). Due to its reactive isocyanate group, this compound presents significant health hazards, including acute toxicity and respiratory sensitization, necessitating strict adherence to safety protocols. This document is intended to serve as an essential resource for professionals working with this chemical in a laboratory or research setting.

Chemical Identification and Properties

Hexadecyl isocyanate is a long-chain aliphatic isocyanate.[1] It is typically a colorless to pale yellow liquid.[1] Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1943-84-6 | [2][3][4] |

| Molecular Formula | C₁₇H₃₃NO | [1][2][5] |

| Molecular Weight | 267.45 g/mol | [2][4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 186-188 °C @ 14 mmHg | [2][4][6] |

| Density | 0.861 g/mL at 25 °C | [2][4][6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.448 | [2][4] |

| Storage Temperature | 0-6 °C | [2] |

Hazard Identification and GHS Classification

Hexadecyl isocyanate is classified as a hazardous substance. The signal word for this chemical is "Danger".[4] Exposure can cause irritation to the skin, eyes, and respiratory system.[1] Isocyanates as a class are known to be potent sensitizers.[7]

| Hazard Class | GHS Code | Description | Reference |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [4] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [4] |

| Skin Irritation | H315 | Causes skin irritation | [4] |

| Serious Eye Irritation | H319 | Causes serious eye irritation | [4] |

| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | [4] |

| Skin Sensitization | H317 | May cause an allergic skin reaction | [4] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [4] |

Experimental and Handling Protocols

Strict adherence to handling protocols is mandatory to minimize exposure risk. The following procedures are based on established safety guidelines for hazardous isocyanates.

-

Primary Containment: All work involving hexadecyl isocyanate must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.

-

Ventilation: Ensure the fume hood has a sufficient face velocity and the area is well-ventilated.[8][9] Isolate the work area from unprotected personnel.[9]

-

Emergency Equipment: An eyewash station and an emergency shower must be readily accessible and tested regularly.[10]

A comprehensive PPE regimen is required for all personnel handling this substance.

-

Eye and Face Protection: Wear chemical safety goggles and a full-face shield when handling the liquid.[4][11]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves, such as nitrile or butyl rubber.[11][12] Double-gloving is recommended. Inspect gloves for tears or holes before and during use.

-

Lab Coat/Coveralls: A chemically resistant lab coat or disposable coveralls must be worn to protect street clothes and skin.[12][13]

-

-

Respiratory Protection:

-

For any procedure that could generate aerosols or vapors, a NIOSH-approved respirator is required.

-

A supplied-air respirator is the most protective option for isocyanates.[10][12] If using an air-purifying respirator, it must be equipped with an organic vapor cartridge, often in combination with a particulate filter (e.g., ABEK/P3).[4][10]

-

A formal respirator fit test and user training are mandatory.[10]

-

-

Location: Store in a cool, dry, and well-ventilated area designated for toxic chemicals.[8][14] The recommended storage temperature is between 0-6 °C.[2]

-

Container: Keep the container tightly closed to prevent reaction with moisture, which can produce carbon dioxide gas and lead to container pressurization.[7][8]

-

Incompatibilities: Segregate from incompatible materials such as water, alcohols, amines, strong bases, and strong oxidizers.[14]

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

-

Inhalation: Immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[8] If respiratory symptoms (wheezing, coughing, shortness of breath) occur, call a poison center or doctor immediately.[7]

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if skin irritation or a rash develops.

-

Eye Contact: Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, removing contact lenses if present and easy to do.[14] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor for treatment advice.[8][15]

-

Evacuate: Evacuate all non-essential personnel from the spill area.

-

Ventilate: Increase ventilation in the area, ensuring vapors are exhausted safely.

-

Contain: Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

-

Neutralize & Collect: Scoop the absorbed material into an open-top container.[14] Do not seal the container immediately, as the reaction with moisture can build pressure.[7][14] Store the container in a well-ventilated area or fume hood pending proper disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution as recommended by the manufacturer, followed by soap and water.

Toxicological Information and Health Effects

The primary health risks associated with hexadecyl isocyanate are acute toxicity upon exposure and the potential for sensitization.

-

Acute Effects: Exposure can cause immediate irritation to the respiratory tract, skin, and eyes.[1] High concentrations can lead to more severe effects.

-

Sensitization: This is the most significant long-term hazard.

Once an individual is sensitized to an isocyanate, any future exposure can be life-threatening, and that individual must be permanently removed from any work involving isocyanates.[10]

References

- 1. CAS 1943-84-6: Hexadecyl isocyanate | CymitQuimica [cymitquimica.com]

- 2. chemwhat.com [chemwhat.com]

- 3. HEXADECYL ISOCYANATE - Safety Data Sheet [chemicalbook.com]

- 4. Hexadecyl isocyanate 97 1943-84-6 [sigmaaldrich.com]

- 5. Hexadecane, 1-isocyanato- | C17H33NO | CID 74751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. HEXADECYL ISOCYANATE | 1943-84-6 [chemicalbook.com]

- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 8. aksci.com [aksci.com]

- 9. lakeland.com [lakeland.com]

- 10. cdph.ca.gov [cdph.ca.gov]

- 11. hse.gov.uk [hse.gov.uk]

- 12. Control measures guide - Canada.ca [canada.ca]

- 13. tsmfg.com [tsmfg.com]

- 14. Isocyanates – A family of chemicals [tc.canada.ca]

- 15. tcichemicals.com [tcichemicals.com]

In-Depth Technical Guide: Hexadecyl Isocyanate (CAS 1943-84-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hexadecyl Isocyanate (CAS No. 1943-84-6), detailing its chemical and physical properties, key suppliers, safety and handling information, and potential applications based on its chemical nature. While specific experimental protocols and signaling pathways for this compound are not extensively documented in publicly available literature, this guide includes generalized methodologies relevant to its class of molecules.

Core Chemical and Physical Properties

Hexadecyl isocyanate is a long-chain aliphatic isocyanate. Its significant hydrophobic character, conferred by the C16 alkyl chain, and the reactive isocyanate group define its chemical behavior and potential applications.[1] It is typically a colorless to pale yellow liquid.[1]

All quantitative data are summarized in the table below for clear comparison.

| Property | Value | Source(s) |

| IUPAC Name | 1-isocyanatohexadecane | [2] |

| Synonyms | Hexadecyl isocyanate, 1-Isocyanato-Hexadecane | [1][2] |

| CAS Number | 1943-84-6 | [1] |

| Molecular Formula | C₁₇H₃₃NO | [1] |

| Molecular Weight | 267.45 g/mol | |

| Boiling Point | 186-188 °C @ 14 mmHg | |

| Density | 0.861 g/mL at 25 °C | |

| Refractive Index | n20/D 1.448 | |

| Flash Point | >113 °C (>235.4 °F) - closed cup | |

| SMILES | CCCCCCCCCCCCCCCCN=C=O | [1] |

| InChI Key | GFLXBRUGMACJLQ-UHFFFAOYSA-N | [1] |

Reactivity and Potential Applications

The reactivity of hexadecyl isocyanate is dominated by the electrophilic carbon atom in the isocyanate (-N=C=O) group. This group readily reacts with a variety of nucleophiles.[1][3]

-

Polymer Synthesis : Its primary industrial application is in chemical synthesis, particularly in the production of polyurethanes.[1] The isocyanate group reacts with alcohols (polyols) to form urethane linkages, creating polymers.[3][4] This reaction is fundamental to producing a wide range of materials with diverse properties.[5][6]

-

Surface Modification : Long-chain isocyanates like octadecyl isocyanate are used for surface treatments to create waterproof fabrics, a potential application for hexadecyl isocyanate due to its similar structure.[7]

-

Biological and Pharmaceutical Research : The long C16 alkyl chain imparts significant hydrophobicity, allowing the molecule to interact with lipid membranes.[1] This property makes it a compound of interest for drug delivery research, where isocyanates are used to synthesize polyurethane-based carriers for therapeutic agents.[8][9][10] Its ability to modify surfaces could be explored for creating bioconjugates or functionalizing biomaterials.[9]

Safety and Handling

Hexadecyl isocyanate is classified as a hazardous substance and must be handled with appropriate safety precautions. Isocyanates, as a class, are toxic and irritating to the skin, eyes, and respiratory system.[1]

-

Hazard Classifications : Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Respiratory Sensitization, Skin Sensitization.

-

Signal Word : Danger.

-

Hazard Statements : H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE) : Use of chemical-resistant gloves, safety goggles or face shield, and a respirator (e.g., NIOSH approved N95 dust mask) is essential. All work should be conducted in a well-ventilated area or a chemical fume hood.[1]

-

Storage : Store in a cool, dry place at 0-6°C.[1]

Experimental Protocols

Generalized Protocol: Lipid Monolayer Interaction Analysis

Objective: To determine the ability of Hexadecyl Isocyanate to penetrate and interact with a model lipid monolayer.

Materials:

-

Langmuir trough system with a surface pressure sensor.

-

Hexadecyl Isocyanate solution in a volatile, water-immiscible solvent (e.g., chloroform) at a known concentration.

-

Model lipid (e.g., POPC - 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) solution in chloroform.

-

Subphase buffer (e.g., PBS or HEPES buffer).

Methodology:

-

Trough Preparation: The Langmuir trough is filled with the aqueous subphase buffer and the surface is cleaned by aspiration until a stable surface pressure of <0.2 mN/m is achieved.

-

Monolayer Formation: The lipid solution (e.g., POPC) is carefully deposited onto the air-water interface. The solvent is allowed to evaporate for 15-20 minutes, leaving a stable lipid monolayer.

-

Initial Compression: The barriers of the trough are compressed until a desired initial surface pressure (e.g., 25 mN/m, to mimic the packing of a biological membrane) is reached and stabilized.

-

Compound Injection: A small volume of the Hexadecyl Isocyanate solution is injected into the subphase underneath the lipid monolayer, with gentle stirring to ensure distribution. A control injection with solvent alone should also be performed.

-

Data Acquisition: The change in surface pressure (Δπ) is monitored over time at a constant monolayer area. An increase in surface pressure indicates insertion of the compound into the lipid monolayer.

-

Analysis: The kinetics of the surface pressure change are analyzed to determine the rate and extent of interaction. The maximum change in surface pressure provides an indication of the affinity of the compound for the model membrane.[12]

Suppliers

Hexadecyl isocyanate is available from several chemical suppliers catering to research and development needs.

| Supplier | Purity/Notes | Source(s) |

| Sigma-Aldrich | 97% | |

| BOC Sciences | Research grade | [13] |

| CymitQuimica | 97% | [1] |

| Fluorochem | 95% | [13] |

| ChemicalBook | Lists multiple suppliers | [14] |

| US Biological | Available in various pack sizes | [10] |

References

- 1. CAS 1943-84-6: Hexadecyl isocyanate | CymitQuimica [cymitquimica.com]

- 2. Hexadecane, 1-isocyanato- | C17H33NO | CID 74751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. l-i.co.uk [l-i.co.uk]

- 5. Sustained Release Drug Delivery Applications of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. The Influence of an Isocyanate Structure on a Polyurethane Delivery System for 2′-Deoxycytidine-5′-monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Hexadecylphosphocholine interaction with lipid monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fluorochem.co.uk [fluorochem.co.uk]

- 14. HEXADECYL ISOCYANATE - Safety Data Sheet [chemicalbook.com]

Spectral Analysis of Hexadecyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for hexadecyl isocyanate, a long-chain aliphatic isocyanate of interest in various research and development applications, including drug delivery systems and surface functionalization. This document outlines the expected Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectral characteristics, supported by detailed experimental protocols and data presented in a clear, tabular format for ease of reference.

Introduction

Hexadecyl isocyanate (CH₃(CH₂)₁₅NCO) is a reactive organic compound characterized by a sixteen-carbon alkyl chain and a highly electrophilic isocyanate functional group. This structure imparts both hydrophobic and reactive properties, making it a valuable building block in organic synthesis. Accurate spectral characterization is crucial for confirming its identity, assessing its purity, and understanding its reactivity in various chemical transformations. This guide focuses on its signature signals in FTIR, ¹H NMR, and ¹³C NMR spectroscopy.

Spectral Data

The following tables summarize the key spectral data for hexadecyl isocyanate.

FTIR Spectroscopy

The FTIR spectrum of hexadecyl isocyanate is dominated by the strong, characteristic absorption of the isocyanate group and the various vibrations of the long alkyl chain.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| -N=C=O Asymmetric Stretch | ~2270 | Strong |

| C-H Asymmetric Stretch (CH₂, CH₃) | ~2925 | Strong |

| C-H Symmetric Stretch (CH₂, CH₃) | ~2855 | Strong |

| CH₂ Scissoring | ~1465 | Medium |

| CH₃ Umbrella Deformation | ~1375 | Medium |

Note: The most prominent and defining peak for isocyanates is the strong and sharp absorption band for the -N=C=O asymmetric stretch, which appears in a relatively uncongested region of the mid-infrared spectrum[1].

¹H NMR Spectroscopy

The ¹H NMR spectrum of hexadecyl isocyanate is characterized by signals corresponding to the protons of the long alkyl chain. The chemical shifts are influenced by their proximity to the electron-withdrawing isocyanate group.

| Proton Assignment | Multiplicity | Expected Chemical Shift (δ, ppm) |

| CH₃ -(CH₂)₁₄-CH₂-NCO | Triplet | ~0.88 |

| CH₃-(CH₂)₁₃ -CH₂-CH₂-NCO | Multiplet | ~1.26 |

| CH₃-(CH₂)₁₃-CH₂ -CH₂-NCO | Multiplet | ~1.60 |

| CH₃-(CH₂)₁₄-CH₂ -NCO | Triplet | ~3.30 |

Note: The protons on the carbon adjacent to the isocyanate group (α-protons) are the most deshielded and appear furthest downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon framework of hexadecyl isocyanate.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| CH₃ -(CH₂)₁₅-NCO | ~14.1 |

| CH₃-(CH₂)₁₄ -CH₂-NCO | ~22.7 - 31.9 |

| CH₃-(CH₂)₁₄-CH₂ -NCO | ~43.0 |

| CH₃-(CH₂)₁₅-NC O | ~122.0 |

Note: The carbon of the isocyanate group is significantly deshielded and appears at a characteristic downfield shift. The numerous methylene carbons in the long alkyl chain result in a series of closely spaced signals in the aliphatic region of the spectrum.

Experimental Protocols

The following are generalized experimental protocols for obtaining the FTIR and NMR spectra of hexadecyl isocyanate.

FTIR Spectroscopy

Objective: To obtain a mid-infrared spectrum of hexadecyl isocyanate to identify the characteristic vibrational modes, particularly the isocyanate functional group.

Methodology: Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing liquid samples like hexadecyl isocyanate.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

-

Sample Preparation: A small drop of neat hexadecyl isocyanate is placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected (typically 32 scans at a resolution of 4 cm⁻¹).

-

The sample spectrum is then collected under the same conditions.

-

The final spectrum is presented in terms of absorbance versus wavenumber (cm⁻¹).

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the infrared spectrum of the compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of hexadecyl isocyanate to elucidate its chemical structure.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Approximately 10-20 mg of hexadecyl isocyanate is accurately weighed and dissolved in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition for ¹H NMR:

-

The spectrometer is tuned and the magnetic field is shimmed for homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed.

-

Key acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8-16 scans are acquired for a good signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

A proton-decoupled ¹³C NMR experiment (e.g., using a standard pulse program like zgpg30) is performed.

-

A sufficient number of scans (often several hundred to thousands) are acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

A relaxation delay of 2-5 seconds is typically used.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like hexadecyl isocyanate.

This document provides a foundational understanding of the spectral characteristics of hexadecyl isocyanate. For specific applications, it is always recommended to acquire and interpret spectral data on the actual sample being used.

References

A Technical Guide to Commercial Hexadecyl Isocyanate: Sources, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of hexadecyl isocyanate, a long-chain aliphatic isocyanate of significant interest in various research and development applications, including the synthesis of specialized polymers and the modification of biomolecules and drug delivery systems. This document details its commercial availability, typical purity levels, and methodologies for its synthesis, purification, and purity analysis.

Commercial Availability and Purity

Hexadecyl isocyanate is commercially available from a number of chemical suppliers. The purity of the commercially available product is typically around 97%. It is important for researchers to consider this purity level and the potential presence of impurities when designing experiments, as residual starting materials or byproducts could influence reaction outcomes.

Below is a summary of representative commercial sources and their stated purity for hexadecyl isocyanate.

| Supplier | Stated Purity | CAS Number |

| Sigma-Aldrich | 97% | 1943-84-6 |

| Fluorochem | 95%[1] | 1943-84-6[1] |

| CymitQuimica | 97%[2] | 1943-84-6[2] |

| ChemWhat | 97%[3] | 1943-84-6[3] |

Synthesis and Purification of Hexadecyl Isocyanate

While commercially available, hexadecyl isocyanate can also be synthesized in the laboratory. The most common industrial method for producing isocyanates is through the phosgenation of the corresponding primary amine.[4][5] Non-phosgene routes, such as the Curtius rearrangement of an acyl azide, are also viable laboratory-scale methods.[4]

Experimental Protocol: Synthesis via Phosgenation of Hexadecylamine

This protocol is adapted from general procedures for the synthesis of long-chain alkyl isocyanates via phosgenation.[6]

Materials:

-

Hexadecylamine

-

Phosgene (or a phosgene substitute like triphosgene)

-

Inert solvent (e.g., toluene, o-dichlorobenzene)

-

Dry nitrogen or argon gas

-

Glass reaction vessel with a stirrer, condenser, gas inlet, and thermometer

Procedure:

-

Dissolve hexadecylamine in a dry, inert solvent within the reaction vessel under an inert atmosphere (e.g., dry nitrogen).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly bubble phosgene gas through the stirred solution. The reaction is exothermic and the temperature should be carefully controlled.

-

The reaction progress can be monitored by the disappearance of the amine starting material, for instance by thin-layer chromatography (TLC).

-

Upon completion, the excess phosgene and hydrogen chloride byproduct are removed by purging the solution with dry nitrogen gas.

-

The solvent is then removed under reduced pressure to yield the crude hexadecyl isocyanate.

Experimental Protocol: Purification by Vacuum Distillation

Crude hexadecyl isocyanate can be purified by vacuum distillation to remove non-volatile impurities.[7][8]

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Vacuum pump and gauge

-

Heating mantle

Procedure:

-

Assemble the vacuum distillation apparatus. Ensure all glassware is dry.

-

Transfer the crude hexadecyl isocyanate to the distillation flask.

-

Slowly reduce the pressure to the desired level (e.g., 1-20 mbar).[8]

-

Gradually heat the distillation flask. The boiling point of hexadecyl isocyanate is reported to be 186-188 °C at 14 mmHg.[3]

-

Collect the fraction that distills at the expected boiling point and refractive index (n20/D 1.448).

-

For enhanced purification to remove color, the crude isocyanate can be pre-treated by heating with a small amount of a purifying agent, such as a triaryl phosphite, followed by distillation.[9]

Caption: General workflow for the synthesis and purification of hexadecyl isocyanate.

Purity Analysis

The purity of hexadecyl isocyanate is typically determined using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) after derivatization.

Experimental Protocol: Purity Analysis by GC-MS

Direct analysis of long-chain isocyanates by GC-MS is possible and has been reported for hexadecyl isocyanate.[10]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for the analysis of long-chain hydrocarbons (e.g., DB-5 or equivalent)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the hexadecyl isocyanate sample in a suitable solvent (e.g., dichloromethane or hexane).

-

GC Conditions (suggested):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

-

Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column is a common choice.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI)

-

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of hexadecyl isocyanate (267.45 g/mol ).

-

-

Data Analysis: The purity is determined by the relative area of the hexadecyl isocyanate peak in the chromatogram. The mass spectrum can be used to confirm the identity of the peak. A characteristic fragment ion for long-chain isocyanates is often observed at m/z 99.[10]

Experimental Protocol: Purity Analysis by HPLC with Derivatization

Due to the high reactivity of the isocyanate group, a common and reliable method for its quantification is to derivatize it into a more stable compound, which can then be analyzed by HPLC with UV or fluorescence detection.[11][12] Derivatization with an amine, such as dibutylamine (DBA), to form a stable urea derivative is a widely used approach.[11]

Materials:

-

Hexadecyl isocyanate sample

-

Dibutylamine (DBA)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable buffer component)

Procedure:

-

Derivatization:

-

Accurately weigh a small amount of the hexadecyl isocyanate sample.

-

Dissolve it in a known volume of a suitable solvent (e.g., toluene or acetonitrile).

-

Add an excess of a solution of dibutylamine in the same solvent.

-

Allow the reaction to proceed to completion (this is typically a rapid reaction).

-

-

HPLC Conditions (suggested):

-

Column: A C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 150 mm) is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of an acid like formic acid) is typically employed. For example, starting with a higher water content and increasing the acetonitrile concentration over the course of the run.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the urea derivative absorbs (e.g., around 240 nm).

-

Injection Volume: 10-20 µL.

-

-

Quantification: The concentration of the hexadecyl isocyanate derivative is determined by comparing its peak area to a calibration curve prepared from a pure standard of the derivatized compound.

Caption: Workflow for purity analysis of hexadecyl isocyanate via derivatization and HPLC.

Applications in Drug Development

The high reactivity of the isocyanate group makes hexadecyl isocyanate a useful reagent in drug development for bioconjugation and surface modification of drug delivery systems.[13][14]

Bioconjugation

Hexadecyl isocyanate can be used to covalently attach its long hydrophobic alkyl chain to biomolecules such as proteins, peptides, or small molecule drugs that possess nucleophilic groups (e.g., amines, alcohols, thiols).[13][15] This can be used to:

-

Increase Lipophilicity: Enhance the ability of a drug to cross cell membranes.

-

Create Probes: Introduce a hydrophobic tag for studying protein-lipid interactions.

-

Develop Antibody-Drug Conjugates (ADCs): The isocyanate can react with amine groups on an antibody to attach a payload, although more specific conjugation chemistries are often preferred for ADCs.[15][16]

The reaction of hexadecyl isocyanate with a primary amine on a biomolecule results in the formation of a stable urea linkage.

Caption: Bioconjugation of a biomolecule with hexadecyl isocyanate.

Surface Modification of Drug Delivery Systems

The hydrophobic hexadecyl chain can be used to modify the surface of nanoparticles or other drug delivery carriers.[14] By reacting hexadecyl isocyanate with functional groups on the surface of a carrier, its properties can be tailored to:

-

Enhance Drug Loading: Increase the encapsulation efficiency of hydrophobic drugs.

-

Control Drug Release: Modify the release kinetics of the encapsulated therapeutic agent.

-

Improve Stability: Increase the stability of the carrier in biological fluids.

This guide provides a foundational understanding of the commercial sources, purity, synthesis, and analysis of hexadecyl isocyanate, offering valuable information for researchers and professionals in the field of drug development and materials science.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. CAS 1943-84-6: Hexadecyl isocyanate | CymitQuimica [cymitquimica.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US2875226A - Process for the preparation of isocyanates - Google Patents [patents.google.com]

- 7. US20060135810A1 - Method for the purification of isocyanates - Google Patents [patents.google.com]

- 8. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]

- 9. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]

- 10. Theory analysis of mass spectra of long-chain isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]

- 13. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 15. Bioconjugation application notes [bionordika.fi]

- 16. ADC & Bioconjugation [sigmaaldrich.com]

An In-depth Technical Guide to the Core Differences Between Aliphatic and Aromatic Isocyanates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the fundamental differences between aliphatic and aromatic isocyanates, two critical classes of monomers in the development of polyurethanes and other polymers. Understanding these distinctions is paramount for material selection, reaction optimization, and achieving desired end-product performance, particularly in the demanding fields of research, and drug development.

Core Structural and Reactivity Differences

The primary distinction between aliphatic and aromatic isocyanates lies in their chemical structure, which directly influences their reactivity and subsequent polymer properties. Aromatic isocyanates, such as Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI), feature an isocyanate group (-NCO) directly attached to a rigid aromatic ring.[1] In contrast, aliphatic isocyanates, including Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI), have their isocyanate groups bonded to a linear or alicyclic carbon chain.[1]

This structural variance has a profound impact on the reactivity of the isocyanate group. The aromatic ring in aromatic isocyanates is electron-withdrawing, which increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack.[2] Consequently, aromatic isocyanates are significantly more reactive than their aliphatic counterparts.[2][3] This higher reactivity translates to faster curing times in polyurethane synthesis, often without the need for strong catalysts.[4][5] Aliphatic isocyanates, on the other hand, exhibit a slower reaction rate with polyols and typically require catalysts and/or elevated temperatures to achieve comparable curing speeds.[3][5]

dot

Caption: Structural comparison of aromatic and aliphatic isocyanates.

Performance Characteristics: A Comparative Analysis

The structural and reactivity differences between aliphatic and aromatic isocyanates give rise to distinct performance characteristics in the resulting polyurethane polymers.